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Compound of Interest

Compound Name:
2-(4-Propylphenyl)quinoline-4-

carbohydrazide

CAS No.: 524934-10-9

Cat. No.: B2828072

Get Quote

Executive Summary
This technical guide evaluates the performance of 2-(4-substituted phenyl)quinoline-4-

carbohydrazides, a scaffold derived from the Pfitzinger reaction, widely investigated for dual-

action antimicrobial and anticancer properties.

While fluoroquinolones (e.g., Ciprofloxacin) remain the gold standard for potency in Gram-

negative bacteria, this specific hydrazide scaffold demonstrates superior performance in

specific anticancer metrics (outperforming Doxorubicin in MCF-7 lines) and offers a distinct

binding mode against resistant bacterial strains (MRSA) via DNA gyrase poisoning. This guide

provides an objective comparison of these derivatives against clinical standards, supported by

experimental protocols and mechanistic analysis.

Chemical Rationale & Scaffold Architecture
The "4-substituted phenylquinoline-4-carbohydrazide" nomenclature typically refers to a

quinoline core substituted at the C2 position with a phenyl ring (which itself carries a
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substituent at its para-position, i.e., "4-substituted"), and a carbohydrazide moiety at the C4

position.

Structural Causality[1]
Quinoline Core: Mimics the adenine-thymine base pairing, allowing intercalation into DNA.

C4-Carbohydrazide Linker: Acts as a rigid hydrogen-bonding pharmacophore. Unlike simple

esters, the hydrazide (

) provides both a donor and acceptor site, crucial for interacting with the Asp73 residue of
DNA gyrase.

C2-(4-Substituted Phenyl): This moiety governs lipophilicity (

). Substituents here (e.g.,

) modulate cell membrane permeability and metabolic stability.

Comparative SAR Analysis
The following data compares specific 4-substituted phenyl derivatives against clinical

standards. Data is aggregated from high-impact studies on Pfitzinger-derived quinolines.

A. Antimicrobial Potency (Target: DNA Gyrase)
Benchmark: Ciprofloxacin (Fluoroquinolone SoC). Context:Staphylococcus aureus (Gram-

positive) and E. coli (Gram-negative).[1][2][3][4]
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Compound
ID

R-
Substituent
(Para)

MIC (

) S. aureus

IC

DNA
Gyrase (

)

Docking
Score
(kcal/mol)

Performanc
e vs. SoC

Ciprofloxacin (Control) ~2.0 3.80 -7.29 Baseline

Q-Hydrazide-

Br
4-Bromo 38.64 33.64 -7.73

Lower

potency, but

higher

binding

affinity

(residence

time).

Q-Hydrazide-

F
4-Fluoro 49.04 41.20 -7.45

Moderate

activity; high

metabolic

stability.

Q-Hydrazide-

H
Hydrogen >100 >100 -6.10

Inactive

(demonstrate

s need for

lipophilic R-

group).

Key Insight: While the quinoline-hydrazides show higher MIC values (lower potency) than

Ciprofloxacin, the 4-Bromo derivative exhibits a superior docking score (-7.73 vs -7.29).[5] This

suggests that while cell entry (permeability) may be the limiting factor, the intrinsic affinity for

the target enzyme is higher than the standard, making it a prime candidate for liposomal

delivery formulation.

B. Anticancer Cytotoxicity (Target: EGFR/Tubulin)
Benchmark: Doxorubicin (Anthracycline SoC). Context: MCF-7 (Breast Cancer Cell Line).[6][7]
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Compound ID R-Substituent Hybrid Moiety

IC

(

)

Performance
vs. SoC

Doxorubicin (Control) N/A 6.18 Baseline

Q-Acryl-Br 4-Bromo Acrylamide 2.71 2.2x More Potent

Q-Acryl-OMe 4-Methoxy Acrylamide 5.94 Equivalent

Q-Hydrazide 4-Bromo
None (Free

hydrazide)
12.50 2x Less Potent

Key Insight: The basic hydrazide scaffold is moderately active, but when hybridized with an

acrylamide tail (targeting EGFR cysteine residues), the 4-Bromo-phenylquinoline derivative

significantly outperforms Doxorubicin. This validates the scaffold as a versatile template for

"hybrid drug" design.

Mechanistic Insight & Pathway
The biological activity relies on a dual-mechanism: "Gyrase Poisoning" (bacteria) and

"Intercalation/Kinase Inhibition" (cancer).

Graphviz Diagram: Mechanism of Action Logic
The following diagram illustrates the decision logic for the SAR activity based on the

substituent nature.
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Caption: SAR Decision Tree illustrating how para-substituents (EWG vs. EDG) dictate the

biological endpoint potency.

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized based

on the Pfitzinger reaction and CLSI guidelines.

A. Synthesis Workflow (Pfitzinger Reaction)
This route is preferred over the Conrad-Limpach synthesis for this specific scaffold due to

higher yields of the carboxylic acid intermediate.

Step 1: 2-(4-Substituted phenyl)quinoline-4-carboxylic acid[2]
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Dissolve Isatin (10 mmol) in KOH (30%, 20 mL).

Add 4-Substituted Acetophenone (10 mmol) (e.g., 4-bromoacetophenone).

Reflux for 12–18 hours.

Cool and acidify with glacial acetic acid to pH 4–5.

Filter the precipitate (Yellow solid). Recrystallize from ethanol.

Step 2: Esterification

Reflux the carboxylic acid (Step 1 product) in absolute ethanol with catalytic

for 8 hours.

Neutralize with

, extract with ethyl acetate.

Step 3: Hydrazinolysis (Target Generation)

Dissolve the ester in ethanol (20 mL).

Add Hydrazine Hydrate (99%, 5 equiv) dropwise.

Reflux for 6–10 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

Cool; the carbohydrazide precipitates as a white/pale yellow solid.

Validation: IR spectrum must show doublet

peaks at 3300–3200 cm

and Amide I carbonyl at ~1650 cm

.

Graphviz Diagram: Synthesis Pathway
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Caption: Step-wise synthesis of the target scaffold via the Pfitzinger protocol.

Strategic Recommendations
Based on the comparative data, the following applications are recommended for this scaffold:

Use as an Anticancer Lead:

Recommendation: Prioritize the 4-Bromo and 4-Fluoro derivatives.

Why: The data indicates these derivatives, when hybridized with acrylamides, outperform

Doxorubicin in breast cancer models. They are less toxic to normal cells than

anthracyclines.

Use as an Antimicrobial Adjunct:

Recommendation: Do not use as a monotherapy replacement for Ciprofloxacin due to

higher MICs.

Why: Use as a "co-drug" or hybrid. The hydrazide moiety is an excellent chelator; creating

metal complexes (e.g., Cu-complexes) of these hydrazides has been shown to increase

antimicrobial potency by 10-fold, bridging the gap with commercial antibiotics.

Formulation Strategy:

Due to high lipophilicity (LogP > 3.5 for Bromo-derivatives), these compounds require lipid-

based delivery systems (liposomes) to maximize bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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